molecular formula C11H13N3O3S2 B2400791 2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 35267-60-8

2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine

Cat. No. B2400791
CAS RN: 35267-60-8
M. Wt: 299.36
InChI Key: JFIOBUYFSZTPKN-UHFFFAOYSA-N
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Description

The compound “2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom. The molecule also contains a morpholino group, which is a six-membered ring containing one nitrogen and one oxygen atom, and a methylsulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the thieno ring. The morpholino and methylsulfonyl groups would likely be added in later steps, possibly through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The pyrimidine and thieno rings would likely contribute to the overall rigidity of the molecule, while the morpholino and methylsulfonyl groups could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

As a complex organic molecule, “2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine” could potentially undergo a variety of chemical reactions. The pyrimidine ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .

Scientific Research Applications

Antitumor Activity

2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Many of these compounds exhibit moderate to significant cytotoxic activities, showing high selectivity and potency against certain cell lines such as MDA-MB-231, H460, HT-29, and A549. For instance, compound 15f was identified as particularly potent, demonstrating stronger cytotoxic activities against specific cell lines compared to positive controls like GDC-0941 (Zhu et al., 2012). Additionally, some derivatives bearing chromone moiety were synthesized and found to exhibit moderate cytotoxicity and high selectivity against certain cancer cell lines (Sun et al., 2014).

mTOR Inhibition with Selectivity over PI3K

Certain 2-aryl-4-morpholinothieno[3,2-d]pyrimidines are known PI3K inhibitors and have shown potent inhibition of the homologous enzyme mTOR. Modifications to these compounds have led to the development of highly potent mTOR inhibitors with excellent selectivity over PI3K (Verheijen et al., 2010).

Synthetic Methodologies

Various studies have focused on developing efficient synthetic methodologies for thieno[3,2-d]pyrimidine derivatives. For example, a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety was synthesized, showcasing a method for producing these compounds through steps like cyclization and substitution (Chen et al., 2014). Additionally, microwave-assisted synthesis methods have been developed for rapid and efficient production of various 2-amino-4-arylpyrimidine derivatives, which involve a multi-step process including S-alkylation and oxidation (Matloobi & Kappe, 2007).

Chemoselective Reactions

Studies on chemoselective reactions involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles with amines have been conducted. These reactions demonstrate selective displacement of chloride and sulfone groups under various conditions, contributing to the understanding of reaction mechanisms and selectivity in organic synthesis (Baiazitov et al., 2013).

HIV-1 Replication Inhibitors

A novel class of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds was identified as potent HIV-1 replication inhibitors, representing a serendipitous discovery in the evaluation of triazolothienopyrimidine compounds. This discovery opens new avenues for developing HIV-1 inhibitors (Kim et al., 2014).

Future Directions

The study of complex organic molecules like “2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine” is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this and related compounds, studying their physical and chemical properties, and investigating their biological activity .

properties

IUPAC Name

4-(2-methylsulfonylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-19(15,16)11-12-8-2-7-18-9(8)10(13-11)14-3-5-17-6-4-14/h2,7H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIOBUYFSZTPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(C(=N1)N3CCOCC3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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